

The Therapeutic Potential of BKIDC-1553 in Oncology: A Preclinical Technical Overview

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Compound of Interest

Compound Name: *BKIDC-1553*

Cat. No.: *B15574242*

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Abstract

BKIDC-1553 is a novel, orally bioavailable small molecule inhibitor demonstrating significant preclinical therapeutic potential in oncology, particularly in advanced prostate cancer. This compound distinguishes itself by selectively inhibiting glycolysis in cancer cells through the targeting of hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[1][2][3] Preclinical studies have revealed promising anti-tumor activity, a favorable safety profile, and encouraging pharmacokinetic properties, positioning **BKIDC-1553** as a compelling candidate for further clinical investigation in patients with advanced malignancies, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides a comprehensive technical guide on the preclinical data supporting the therapeutic potential of **BKIDC-1553**.

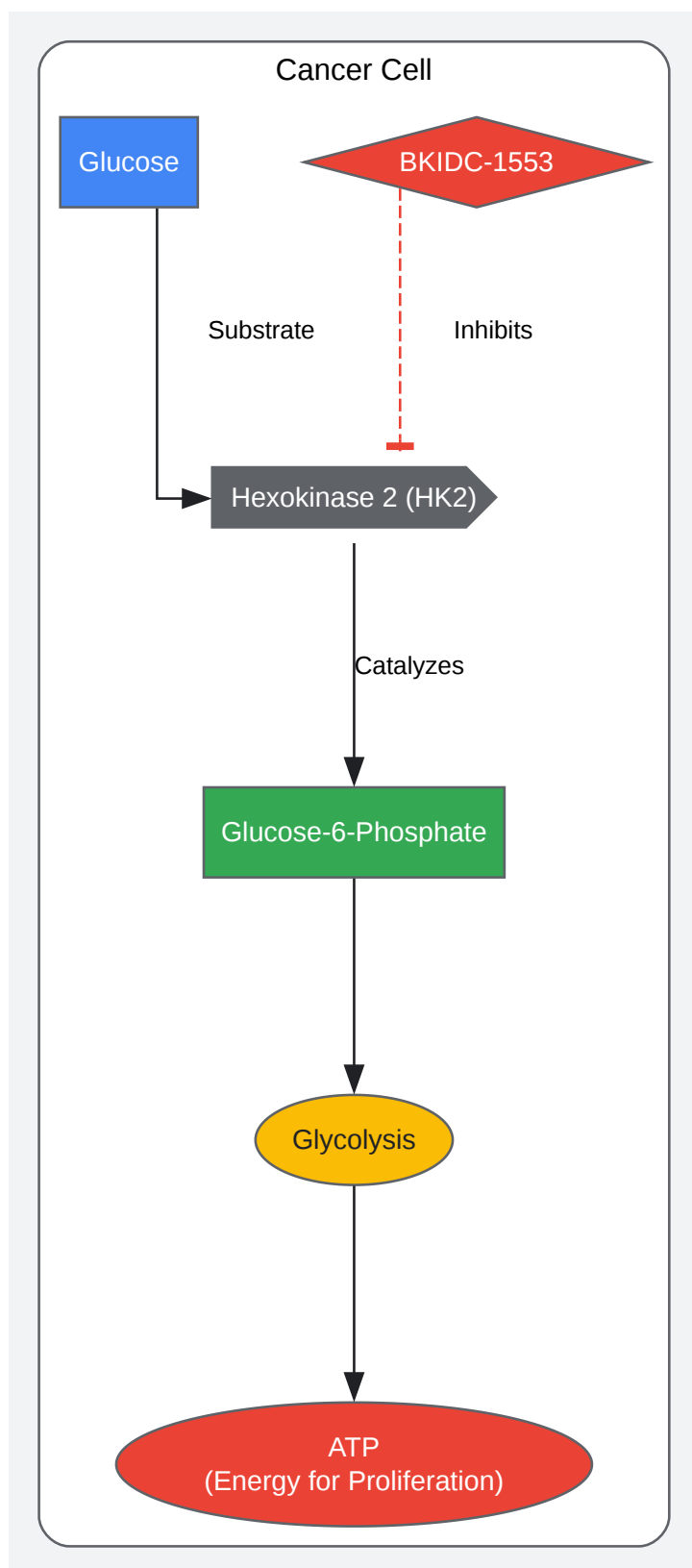
Introduction

Metastatic castration-resistant prostate cancer presents a significant clinical challenge, with tumors often developing resistance to standard androgen receptor (AR)-targeted therapies.[4] A hallmark of many aggressive cancers, including advanced prostate cancer, is a metabolic shift towards increased glycolysis, a phenomenon known as the Warburg effect.[1][3] This metabolic reprogramming provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, targeting glycolysis has emerged as a promising therapeutic strategy. **BKIDC-1553** was identified from a series of bumped kinase inhibitor (BKI)

derived compounds as a potent and selective inhibitor of prostate cancer cell growth with a novel mechanism of action centered on the inhibition of glycolysis.[1][5]

Mechanism of Action: Inhibition of Hexokinase 2

BKIDC-1553 exerts its anti-cancer effects by inhibiting hexokinase 2 (HK2), the first and rate-limiting enzyme in the glycolytic pathway.[1][2][3] By blocking HK2, **BKIDC-1553** effectively shuts down the initial step of glycolysis, leading to a cessation of glucose metabolism and subsequent inhibition of cancer cell proliferation.[1] This targeted inhibition of a key metabolic enzyme provides a selective advantage against highly glycolytic cancer cells while potentially sparing normal cells that are less reliant on this pathway.



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Figure 1: Mechanism of Action of **BKIDC-1553**.

Preclinical Efficacy

The anti-tumor activity of **BKIDC-1553** has been evaluated in a range of preclinical models, including various prostate cancer cell lines and a patient-derived xenograft (PDX) model.

In Vitro Studies

BKIDC-1553 has demonstrated selective growth inhibition across multiple prostate cancer cell lines, including both androgen-sensitive and castration-resistant models.[\[1\]](#)[\[5\]](#)

Table 1: In Vitro Proliferation Inhibition by **BKIDC-1553**

Cell Line	Cancer Type	Key Characteristics	Reported Effect of BKIDC-1553
LNCaP	Prostate Cancer	Androgen-sensitive	Growth inhibition
PC3	Prostate Cancer	Androgen-insensitive	Growth inhibition

| LuCaP 35 | Prostate Cancer | Patient-Derived Xenograft | Sensitivity to **BKIDC-1553** |

Note: Specific IC50 values were not publicly available in the reviewed documents.

In Vivo Studies

Oral administration of **BKIDC-1553** has shown significant efficacy in preclinical xenograft models of advanced prostate cancer, with activity comparable to the standard-of-care agent enzalutamide.[\[1\]](#)[\[2\]](#)

Table 2: In Vivo Efficacy of **BKIDC-1553** in a Prostate Cancer PDX Model

Model	Treatment Group	Dosing Schedule	Outcome
LuCaP 35 PDX	Vehicle Control	7% Tween-80, 3% EtOH in PBS	Tumor growth
LuCaP 35 PDX	BKIDC-1553	20 mg/kg, oral gavage, 3x/week	Decreased tumor growth

| LuCaP 35 PDX | Enzalutamide | Not specified | Equivalent activity to **BKIDC-1553** |

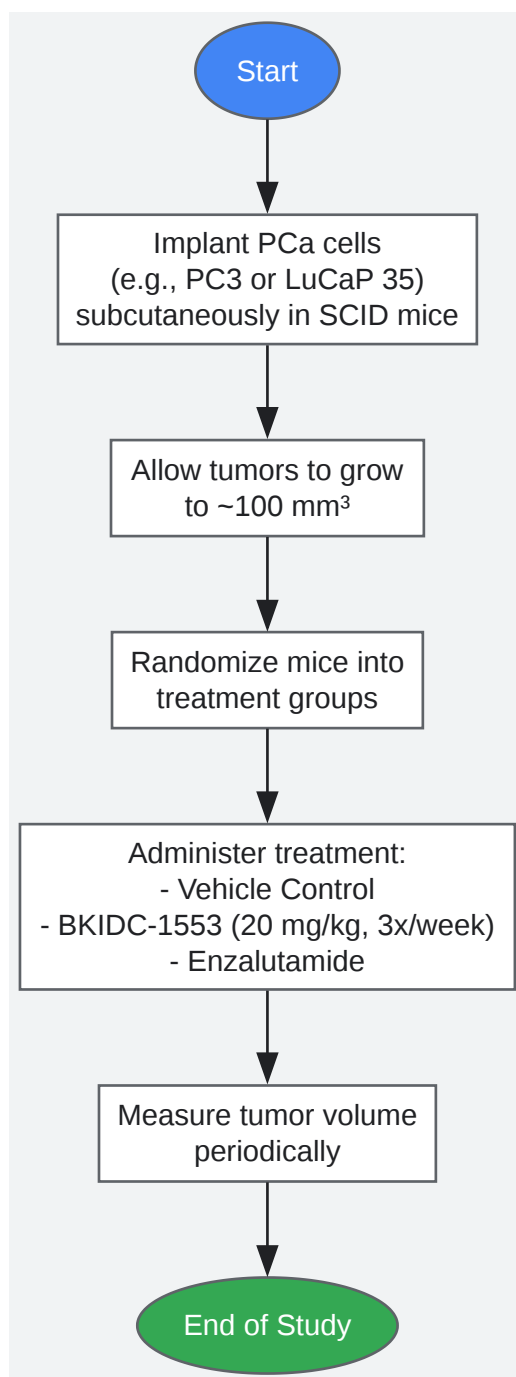
Experimental Protocols

In Vitro Cell Proliferation Assays

- Cell Lines: A battery of prostate cancer cell lines were utilized.[\[1\]](#)
- Methodology: Detailed protocols for the cell proliferation assays were not explicitly stated in the provided search results but typically involve seeding cells in multi-well plates, treating with varying concentrations of the compound, and assessing cell viability after a set incubation period using assays such as MTT or CellTiter-Glo.

In Vivo Xenograft Studies

- Animal Model: Severe combined immunodeficient (SCID) mice were used.[\[1\]](#)
- Tumor Implantation: PC3 cells (100,000 cells) were mixed 1:1 with Matrigel and injected subcutaneously into the rear flanks of the mice. For the patient-derived xenograft model, LuCaP 35 was implanted subcutaneously.[\[1\]](#)
- Treatment: When tumors reached approximately 100 mm³, mice were randomized into treatment groups. **BKIDC-1553** was administered at 20 mg/kg via oral gavage three times a week for up to four weeks. The vehicle control consisted of 7% Tween-80 and 3% EtOH in pharmaceutical-grade PBS.[\[1\]](#)
- Endpoints: Tumor volume was measured regularly to assess treatment efficacy.



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Figure 2: In Vivo Xenograft Study Workflow.

Pharmacokinetics and Safety

BKIDC-1553 has demonstrated favorable pharmacokinetic properties and a good safety profile in preclinical studies.

Pharmacokinetics

The compound exhibits excellent pharmacokinetic parameters across multiple species, including mice, rats, calves, dogs, and monkeys, with greater than 65% oral bioavailability in three species and slow clearance in all species tested.[5] The predicted half-life in humans is approximately 17 hours, with an estimated efficacious oral dose of 500 mg/day for a 74 kg individual.[5]

Table 3: Summary of Pharmacokinetic Parameters for **BKIDC-1553**

Parameter	Value/Observation	Species
Oral Bioavailability	>65%	3 species (unspecified)
Clearance	Slow	All species tested
Predicted Human Half-life	~17 hours	Human (predicted)

| Estimated Efficacious Human Dose | 500 mg/day | Human (estimated) |

Preclinical Safety

In vitro and in vivo toxicology studies have shown a promising safety profile for **BKIDC-1553**.^[1] In vitro ADME studies suggest a low probability of drug-drug interactions, and safety analyses demonstrated a lack of binding to hERG cardiac toxicity ion channels at 10 μ M.^[5] The compound showed no signals for genotoxicity or interaction with a panel of 44 off-target receptors and enzymes of toxicological concern.^[5] The tolerability of **BKIDC-1553** at pharmacologically active doses suggests a potential for therapeutic benefit without significant drug-induced toxicity.^[5]

Future Directions

The robust preclinical data for **BKIDC-1553** strongly support its advancement into clinical trials for patients with advanced prostate cancer.^{[1][2][3]} The novel mechanism of action, promising efficacy in preclinical models, and favorable safety and pharmacokinetic profiles highlight **BKIDC-1553** as a promising therapeutic candidate. Future clinical studies will be crucial to determine the safety, tolerability, and efficacy of **BKIDC-1553** in human subjects. As of the

latest available information, **BKIDC-1553** is on track for a successful Investigational New Drug (IND) application.[5]

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